molecular formula C22H14ClN3 B2630386 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-06-5

7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2630386
M. Wt: 355.83
InChI Key: RKXKRHIYZHTZTR-UHFFFAOYSA-N
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Description

The compound “7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a type of pyrazoloquinoline, which is a class of compounds that have been studied for their potential pharmacological properties .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves the condensation and hydrolysis of corresponding acids, followed by cyclization. This yields the pyrazoloquinolines, which are then substituted to yield the final compound . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, and cyclization. These reactions yield the pyrazoloquinolines, which are then substituted to yield the final compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives have been synthesized through various chemical processes, demonstrating the compound's versatility in creating novel heterocyclic compounds. These derivatives exhibit potential for biological activity, suggesting their use in medicinal chemistry (Mulwad & Lohar, 2003).

Optical and Spectroscopic Applications

  • Optical absorption measurements and quantum-chemical simulations reveal that 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives show substantial changes in absorption spectra, especially in the spectral range of 240–370 nm, indicating potential applications in optoelectronics and material sciences (Koścień et al., 2003).
  • These compounds exhibit solvatochromism and are candidates for luminescent or electroluminescent applications, emitting light in the green-yellow range of the visible spectrum, which could be significant for display technologies (Danel et al., 2010).

Molecular Sensor Applications

  • 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline forms the basis of brightly fluorescent molecular sensors, indicating its utility in the development of new sensing materials for detecting various chemical species (Rurack et al., 2002).

Electrochemical Applications

  • Quinoxaline derivatives, structurally related to 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, have shown promise as corrosion inhibitors for mild steel in acidic media, implying the potential of similar derivatives in corrosion protection applications (Saraswat & Yadav, 2020).
  • Electrochemical synthesis methods have also been employed to synthesize derivatives of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, offering an efficient and environmentally friendly approach to producing these compounds (Alajmi & Youssef, 2021).

Photophysics and Electronic Properties

  • Studies on the photophysical properties of derivatives show potential applications in molecular logic switches and optoelectronic devices. These compounds exhibit unique photophysical behaviors such as solvatochromism and acidochromism, making them suitable for a wide range of applications in electronics and photonics (Uchacz et al., 2016).

Safety And Hazards

While the specific safety and hazards of “7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” are not mentioned, a related compound, “7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine”, is classified as Acute Tox. 3 Oral and Eye Irrit. 2. It is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

7-chloro-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3/c23-16-11-12-18-20(13-16)24-14-19-21(15-7-3-1-4-8-15)25-26(22(18)19)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKRHIYZHTZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

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